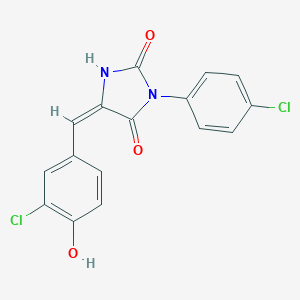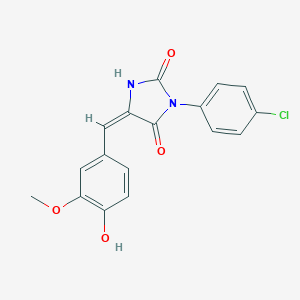![molecular formula C17H13ClN2O2S B305775 (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B305775.png)
(5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, also known as TZD, is a chemical compound with potential therapeutic applications. This compound belongs to the thiazolidinedione class of drugs and has been shown to have antidiabetic, anti-inflammatory, and anticancer properties.
作用机制
The mechanism of action of (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is complex and involves multiple pathways. It has been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and glucose uptake in peripheral tissues. Additionally, (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic patients. It has also been shown to reduce inflammation and oxidative stress in various disease models. Additionally, (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been shown to inhibit cancer cell growth and induce apoptosis in various cancer cell lines.
实验室实验的优点和局限性
One advantage of using (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its well-established synthesis method and chemical properties. Additionally, (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications, making it a valuable tool in drug discovery research. However, one limitation of using (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its potential toxicity and side effects, which must be carefully monitored.
未来方向
There are several future directions for (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione research. One area of interest is the development of more selective PPARγ agonists with fewer side effects. Additionally, there is a need for more studies on the anticancer properties of (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, particularly in vivo studies. Finally, the potential use of (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione in the treatment of neurodegenerative diseases, such as Alzheimer's disease, is an area of active research.
In conclusion, (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, or (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione, is a chemical compound with potential therapeutic applications. Its well-established synthesis method and extensive scientific research make it a valuable tool in drug discovery research. While there are limitations to its use in lab experiments, the future directions of (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione research are promising and warrant further investigation.
合成方法
The synthesis of (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione involves the condensation of 4-chlorobenzylamine and 6-methyl-2-pyridinecarbaldehyde with thiosemicarbazide. The resulting compound is then cyclized to form (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione. This synthesis method has been optimized and can be carried out in a few steps with high yields.
科学研究应用
(5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to have antidiabetic effects by increasing insulin sensitivity and reducing blood glucose levels. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, (5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione has shown promising anticancer properties by inhibiting cancer cell growth and inducing apoptosis.
属性
产品名称 |
(5E)-3-(4-chlorobenzyl)-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C17H13ClN2O2S |
分子量 |
344.8 g/mol |
IUPAC 名称 |
(5E)-3-[(4-chlorophenyl)methyl]-5-[(6-methylpyridin-2-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H13ClN2O2S/c1-11-3-2-4-14(19-11)9-15-16(21)20(17(22)23-15)10-12-5-7-13(18)8-6-12/h2-9H,10H2,1H3/b15-9+ |
InChI 键 |
RRDSLQLMVIKMJR-OQLLNIDSSA-N |
手性 SMILES |
CC1=NC(=CC=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl |
SMILES |
CC1=CC=CC(=N1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl |
规范 SMILES |
CC1=NC(=CC=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B305698.png)
![(3-{(E)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B305699.png)






![3-(4-chlorophenyl)-5-{[1-(4-methylphenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B305711.png)
![(5E)-3-(4-chlorophenyl)-5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B305712.png)

![3,3,6,6-tetramethyl-9-[4-(methylsulfanyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B305715.png)